molecular formula C14H12O5 B11788267 Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate

Cat. No.: B11788267
M. Wt: 260.24 g/mol
InChI Key: HSQKZHUCSNFOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate (CAS: 53355-29-6) is a benzoate ester derivative featuring a methoxy-linked 5-formylfuran moiety at the para position of the benzene ring. Its molecular formula is C₁₃H₁₀O₄ with a molecular weight of 230.22 g/mol . The compound is structurally characterized by:

  • A methyl ester group at the benzene ring's carboxyl position.
  • A 5-formylfuran-2-ylmethyl ether substituent at the benzene ring's para position.

This compound serves as a key intermediate in pharmaceutical and organic synthesis, though its specific biological activities remain unexplored in the provided evidence.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 4-[(5-formylfuran-2-yl)methoxy]benzoate

InChI

InChI=1S/C14H12O5/c1-17-14(16)10-2-4-11(5-3-10)18-9-13-7-6-12(8-15)19-13/h2-8H,9H2,1H3

InChI Key

HSQKZHUCSNFOGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate typically involves the reaction of 5-formylfuran-2-ylmethanol with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group and furan ring are likely involved in the compound’s reactivity and interactions with enzymes and receptors . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Electronic Differences

Two closely related analogs have been studied:

(5-Formylfuran-2-yl) methyl 4-nitrobenzoate (Compound 1) : Features a nitro group (electron-withdrawing, EWG) at the para position of the benzoate ring.

(5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (Compound 2) : Contains methoxy groups (electron-donating, EDG) at the 3- and 4-positions of the benzoate ring.

Molecular Docking Insights

  • Compound 1 displayed higher binding free energy scores in docking simulations with AChE (PDB: 1EVE) and BuChE (PDB: 1P0I), correlating with its lower AChE IC₅₀ .
  • The 5-formylfuran moiety in both compounds forms hydrogen bonds with catalytic residues, but the nitro group in Compound 1 may enhance π-π stacking interactions in the AChE active site .

Comparison with Ester Chain Variants: Methyl vs. Butyl Esters

The butyl ester analog, Butyl 4-(5-formylfuran-2-yl)benzoate (CAS: 321725-76-2), shares the same aromatic core but substitutes the methyl ester with a butyl chain. Key differences include:

  • Molecular Weight : Butyl ester (C₁₆H₁₆O₄ , 288.29 g/mol) vs. methyl ester (230.22 g/mol) .
  • Biological Data: No inhibitory or pharmacokinetic data are available for either ester variant in the provided evidence.

Comparison with Other Structural Analogs

Nitrobenzofuran Derivatives

  • Methyl 4-[5-nitrobenzofuran-2-yl(methoxy)methyl]benzoate (3b) : Synthesized in 78% yield via CsF-promoted desilylation . The nitrobenzofuran group introduces steric bulk and electronic effects distinct from the formylfuran moiety in the target compound.

Triazine-Containing Analogs

Crystal Structure Insights

  • Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate: Exhibits π-π stacking and C–H⋯O hydrogen bonds in its crystal structure, suggesting that substituents significantly influence solid-state packing and solubility .

Biological Activity

Methyl 4-((5-formylfuran-2-yl)methoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

Methyl 4 5 formylfuran 2 yl methoxy benzoate\text{Methyl 4 5 formylfuran 2 yl methoxy benzoate}

This structure includes a benzoate moiety linked to a furan derivative, which is known to exhibit various biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar furan structures can inhibit various cancer cell lines through different mechanisms:

  • Inhibition of Cell Proliferation : Compounds with furan moieties have shown significant inhibition of proliferation in breast cancer and lung cancer cell lines.
  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells, leading to cell death through intrinsic pathways.

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)25Apoptosis induction
Study BA549 (Lung Cancer)30Cell cycle arrest

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The presence of the furan ring enhances its interaction with microbial enzymes, potentially disrupting their function.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli15
S. aureus20
P. aeruginosa25

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.
  • Modulation of Signaling Pathways : The compound might interfere with key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and proliferation.

Case Studies

Several case studies have reported on the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Case Study 1 : A study demonstrated that a similar furan-based compound significantly reduced tumor size in xenograft models by inducing apoptosis.
  • Case Study 2 : Another investigation found that derivatives with furan rings exhibited potent antibacterial activity against multi-drug resistant strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.